2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid
Beschreibung
2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexyl backbone substituted with hydroxyl and isopropyl groups. The difluoroacetic acid moiety (-CF₂COOH) distinguishes it from non-fluorinated analogs, conferring unique physicochemical properties such as enhanced metabolic stability and lipophilicity. This compound is structurally analogous to per- and polyfluoroalkyl substances (PFAS) but incorporates a hydroxylated cyclohexyl group, which may influence its environmental persistence and biological interactions .
Eigenschaften
Molekularformel |
C11H18F2O3 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2,2-difluoro-2-(1-hydroxy-4-propan-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H18F2O3/c1-7(2)8-3-5-10(16,6-4-8)11(12,13)9(14)15/h7-8,16H,3-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
NGPAXIALGULNJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)(C(C(=O)O)(F)F)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method involves the reaction of cyclohexyl derivatives with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical activities. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A comparative analysis of structurally related compounds is provided below:
Toxicity and Bioactivity
- Mitochondrial Effects: PFAS like perfluorohexanesulfonic acid (PFHxS) exhibit mitochondrial toxicity with EC₅₀ values as low as 86.2 µM, linked to fluorinated alkyl chains enhancing bioaccumulation .
- Platelet Activation: C6O4, another difluoroacetic acid derivative, enhances platelet aggregation in exposed populations, suggesting fluorinated ether linkages may amplify cardiovascular risks . The target compound’s cyclohexyl group could mitigate such effects by altering receptor interactions.
- Metabolic Stability : Benzilic acid’s aromatic rings confer rigidity and slow metabolism, whereas the target compound’s alicyclic structure balances flexibility and metabolic resistance .
Physicochemical Properties
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
